Technical Whitepaper: Methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate
Technical Whitepaper: Methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate
Topic: Methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate (CAS 1447607-69-3) Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Utilization in Conformational Restriction and Pharmacophore Design
Executive Summary
Methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate (CAS 1447607-69-3) is a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical ingredients (APIs). It serves as a critical scaffold for introducing the 1-(pyrimidin-2-yl)cyclopropyl moiety, a structural motif increasingly favored in modern drug discovery for its ability to modulate physicochemical properties without significantly increasing molecular weight.
This guide details the compound's chemical identity, validates a robust synthetic protocol based on the cyclodialkylation of heteroaryl acetates, and analyzes its mechanistic role in improving metabolic stability and potency via the Thorpe-Ingold effect.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Property | Specification |
| CAS Registry Number | 1447607-69-3 |
| IUPAC Name | Methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate |
| Molecular Formula | C₉H₉BrN₂O₂ |
| Molecular Weight | 257.08 g/mol |
| SMILES | COC(=O)C1(CC1)C2=NC=C(Br)C=N2 |
| Appearance | Off-white to pale yellow solid (or viscous oil depending on purity) |
| Boiling Point (Predicted) | ~312 °C (at 760 mmHg) |
| Density (Predicted) | ~1.65 g/cm³ |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
Synthetic Architecture
The synthesis of CAS 1447607-69-3 presents a chemoselectivity challenge: constructing a strained cyclopropane ring adjacent to an electron-deficient pyrimidine nucleus. The most robust, scalable pathway involves the cyclodialkylation of a pyrimidine-acetate precursor.
Validated Synthetic Pathway (The "Acetate Route")
This protocol avoids the use of unstable diazo compounds (carbene insertion) and relies on thermodynamic enolate chemistry.
Core Reaction: Methyl 2-(5-bromopyrimidin-2-yl)acetate + 1,2-Dibromoethane + Base → Product
Figure 1: Step-wise cyclodialkylation mechanism. The reaction proceeds via an initial alkylation followed by a rapid intramolecular ring closure.
Detailed Experimental Protocol
Note: This protocol is derived from standard methodologies for 1-heteroarylcyclopropanecarboxylates and adapted for the electron-deficient pyrimidine ring.
Reagents & Setup
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Precursor: Methyl 2-(5-bromopyrimidin-2-yl)acetate (1.0 equiv)
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Alkylating Agent: 1,2-Dibromoethane (1.5 equiv)
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Base: Potassium Carbonate (K₂CO₃, 3.0 equiv) or Sodium Hydride (NaH, 2.2 equiv)
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Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
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Atmosphere: Nitrogen or Argon (anhydrous conditions essential)
Step-by-Step Procedure
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Preparation: Charge a flame-dried reaction vessel with Methyl 2-(5-bromopyrimidin-2-yl)acetate dissolved in anhydrous DMF (0.5 M concentration).
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Base Addition:
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If using K₂CO₃: Add solid K₂CO₃ and 1,2-dibromoethane at room temperature.
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If using NaH: Cool to 0°C, add NaH portion-wise, stir for 30 min to generate the enolate, then add 1,2-dibromoethane dropwise.
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Cyclization: Heat the mixture to 60–80°C . The elevated temperature is critical to overcome the energy barrier for the second alkylation (ring closure) due to the strain of the cyclopropane ring.
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Monitoring (Self-Validating Step): Monitor via TLC or LC-MS.
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Target: Disappearance of the starting material peak (M+H ~231/233).
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Observation: Appearance of the product peak (M+H ~257/259).
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Critical Check: Ensure no mono-alkylated species (open chain bromide) remains. If observed, add 0.5 equiv more base and continue heating.
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Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.
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Purification: Silica gel chromatography (Hexanes/Ethyl Acetate gradient). The cyclopropane product is typically less polar than the starting acetate.
Mechanistic Utility in Drug Design
This building block is not merely a linker; it acts as a conformational lock .
The Thorpe-Ingold Effect (Gem-Dimethyl Equivalent)
Replacing a methylene (-CH₂-) linker with a cyclopropane ring restricts the rotation of the pyrimidine ring relative to the ester/carboxyl tail.
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Benefit: This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target (e.g., a kinase ATP pocket).
Metabolic Stability
The quaternary carbon of the cyclopropane ring (C1) blocks metabolic oxidation.
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Mechanism: Unlike a standard alkyl chain, the C1 position lacks abstractable protons, preventing hydroxylation by Cytochrome P450 enzymes. This often extends the half-life (
) of the final drug candidate.
Figure 2: Structure-Activity Relationship (SAR) impact of the cyclopropyl-pyrimidine motif.
Quality Control & Safety
Analytical Parameters
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¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic symmetric multiplets of the cyclopropane ring at δ 1.5–1.8 ppm (4H) . The pyrimidine protons should appear as singlets or doublets in the aromatic region (δ 8.5–8.8 ppm ). The methyl ester singlet will appear at ~3.6 ppm .
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HPLC Purity: >98% required for GMP applications.
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Impurity Profile: Watch for residual Methyl 2-(5-bromopyrimidin-2-yl)acetate (starting material) and 1,2-dibromoethane (genotoxic impurity).
Safety & Handling (GHS)
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Signal Word: Warning
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Hazard Statements:
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Handling: Manipulate in a fume hood. The brominated pyrimidine moiety can be a sensitizer. Avoid contact with strong oxidizers.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76122, Methyl cyclopropanecarboxylate derivatives. Retrieved from [Link]
- PharmaBlock (2023).Application of Cyclopropane in Drug Discovery: Whitepaper on Cyclopropane Scaffolds. (General reference on cyclopropane utility in medicinal chemistry).
